molecular formula C22H25N3O7 B2986167 11-Methyl-13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 867311-58-8

11-Methyl-13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2986167
CAS No.: 867311-58-8
M. Wt: 443.456
InChI Key: XZDBRXBRTCAJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Methyl-13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C22H25N3O7 and its molecular weight is 443.456. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are likely to be proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it may inhibit tubulin polymerization, similar to other compounds containing the 3,4,5-trimethoxyphenyl (TMP) group . This interaction disrupts the normal function of these proteins, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts microtubule dynamics, affecting cell division and potentially leading to cell death . Inhibition of Hsp90 can disrupt protein folding and degrade client proteins, affecting cell survival and proliferation . By inhibiting TrxR, it can disrupt redox homeostasis, leading to oxidative stress .

Pharmacokinetics

Compounds with the tmp group, like this one, are often incorporated into a wide range of therapeutically interesting drugs Therefore, it’s plausible that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse due to its multiple targets. It may induce cell death in cancer cells by disrupting cell division and protein folding . It may also affect gene expression by inhibiting HLSD1, potentially leading to changes in cell phenotype . Furthermore, it may disrupt signal transduction by inhibiting ALK2 and PDGFRβ, affecting cell growth and differentiation .

Properties

IUPAC Name

11-methyl-13-propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7/c1-6-7-25-19-17(20(26)24(2)22(25)28)15(16-12(23-19)10-32-21(16)27)11-8-13(29-3)18(31-5)14(9-11)30-4/h8-9,15,23H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDBRXBRTCAJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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